molecular formula C5H7F3O3 B2545200 Methyl 4,4,4-trifluoro-2-hydroxybutanoate CAS No. 1610538-11-8

Methyl 4,4,4-trifluoro-2-hydroxybutanoate

Cat. No.: B2545200
CAS No.: 1610538-11-8
M. Wt: 172.103
InChI Key: XHVOFNSEBVKBAK-UHFFFAOYSA-N
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Description

Significance of Fluorine and Trifluoromethyl Groups in Chemical Research

The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into organic molecules is a widely used strategy in drug design and materials science. bohrium.comnih.gov Fluorine's high electronegativity, second only to oxygen, and its relatively small van der Waals radius allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, often leading to enhanced biological activity. wikipedia.org

The trifluoromethyl group, in particular, offers a unique combination of properties. mdpi.com It is strongly electron-withdrawing, which can significantly alter the acidity or basicity of nearby functional groups. wikipedia.org Furthermore, the CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes, a crucial factor for drug efficacy. mdpi.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group exceptionally stable to metabolic degradation. mdpi.com This metabolic stability can increase the half-life of a drug, reducing the required dosage and frequency. mdpi.com

The strategic incorporation of a CF3 group can protect a reactive site on a molecule from metabolic oxidation or enhance binding affinity to a biological target. wikipedia.orgmdpi.com These attributes have led to the inclusion of the trifluoromethyl group in numerous pharmaceuticals, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Table 1: Key Properties of the Trifluoromethyl Group in Chemical Research

Property Description Impact on Molecules
High Electronegativity The CF3 group is a strong electron-withdrawing substituent. Modulates the acidity/basicity of adjacent functional groups and influences reaction mechanisms. wikipedia.org
Increased Lipophilicity Enhances the molecule's fat-solubility (Hansch π value of +0.88). Improves membrane permeability and can enhance binding to hydrophobic pockets in enzymes and receptors. mdpi.com
Metabolic Stability The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol). Resists metabolic breakdown, leading to a longer biological half-life for pharmaceuticals. mdpi.com
Steric Effects Acts as a bioisostere for groups like chlorine or methyl. Can be used to fine-tune the shape and size of a molecule to optimize its interaction with a biological target. wikipedia.orgmdpi.com

Overview of Chiral Fluorinated Building Blocks

Chirality, or "handedness," is a fundamental concept in chemistry, particularly for biologically active molecules, where only one of two enantiomers (mirror-image isomers) may exhibit the desired therapeutic effect. The synthesis of single-enantiomer compounds, known as asymmetric synthesis, relies heavily on the use of chiral building blocks—optically pure molecules that are incorporated into a larger structure. acs.org

Fluorinated chiral building blocks are molecules that contain one or more fluorine atoms and possess a defined stereochemistry. rsc.org These compounds are highly valuable because they allow for the precise, three-dimensional placement of fluorine or a trifluoromethyl group within a target molecule. nih.gov This precision is critical for optimizing interactions with chiral biological targets like enzymes and receptors. acs.org

The synthesis of these building blocks presents a significant challenge. tandfonline.com Strategies to create them often involve asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. rsc.org Methods such as enantioselective fluorination of aldehydes or the asymmetric reduction of fluorinated ketones are employed to construct stereogenic centers bearing fluorine. rsc.orgmdpi.com The development of new synthetic routes to access optically pure and selectively fluorinated compounds remains an active and important area of research. acs.orgtandfonline.com

Research Landscape and Challenges for Methyl 4,4,4-trifluoro-2-hydroxybutanoate

The specific compound, this compound, exists within this broader context of valuable fluorinated chiral building blocks. However, a review of the current scientific literature indicates that this particular molecule is not as extensively studied as other related fluorinated esters or their non-fluorinated counterparts like Methyl 4-hydroxybutanoate. smolecule.comnih.govchemspider.com

The synthesis of α-hydroxy esters (where the hydroxyl group is at the C-2 position) is a well-established field, but the introduction of a trifluoromethyl group at the C-4 position introduces specific challenges. The strong electron-withdrawing nature of the CF3 group can influence the reactivity of the entire molecule, potentially complicating standard synthetic procedures.

Potential synthetic routes could be adapted from methods used for similar molecules. For example, the synthesis of related β-hydroxy esters, such as (R)-(-)-methyl 3-hydroxybutanoate, has been achieved through the acid-catalyzed methanolysis of polymers or via enantioselective hydrogenation. orgsyn.org The synthesis of α-hydroxy esters often involves the hydrolysis and subsequent esterification of cyanohydrins. While these methods provide a conceptual starting point, their direct application to a trifluorinated substrate would require significant optimization to manage the electronic effects of the CF3 group. The synthesis of related compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate, an intermediate in the production of celecoxib, starts from ethyl trifluoroacetate, highlighting a potential precursor for building the carbon backbone of the target molecule. google.com

The primary challenge in the research landscape for this compound is the lack of dedicated, published synthetic protocols and detailed characterization. Its utility is inferred from the broader importance of α-hydroxy esters and trifluoromethylated compounds as synthetic intermediates. Future research would be needed to develop efficient and stereoselective syntheses of this compound, which would then enable its exploration as a building block for novel pharmaceuticals and agrochemicals.

Advanced Synthetic Methodologies for this compound and Analogs

The synthesis of fluorinated organic molecules, particularly those containing the trifluoromethyl (CF3) group, is a significant focus in medicinal and agricultural chemistry. The incorporation of a CF3 group can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability. This article details advanced synthetic strategies for producing this compound and its analogs, focusing on methods for introducing the trifluoromethyl group and achieving stereochemical control through asymmetric synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,4,4-trifluoro-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-11-4(10)3(9)2-5(6,7)8/h3,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVOFNSEBVKBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610538-11-8
Record name methyl 4,4,4-trifluoro-2-hydroxybutanoate
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Reactivity and Advanced Chemical Transformations of Methyl 4,4,4 Trifluoro 2 Hydroxybutanoate

Stereoelectronic Effects of the Trifluoromethyl Group on Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that significantly alters the reactivity of adjacent functional groups. nih.govscispace.com This influence is primarily exerted through a strong negative inductive effect (-I effect), which modulates the electron density and, consequently, the chemical behavior of the neighboring hydroxyl and ester moieties in Methyl 4,4,4-trifluoro-2-hydroxybutanoate.

Influence on Acidic Protons and Hydrogen Bonding

The electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the adjacent hydroxyl proton in this compound. By pulling electron density away from the oxygen atom, the O-H bond is weakened, facilitating proton donation. This enhanced acidity makes the hydroxyl group a better hydrogen bond donor.

Fluorinated alcohols, in general, are poor hydrogen-bond acceptors but possess strong hydrogen-bond-donating properties. researchgate.net The presence of the trifluoromethyl group can also lead to intramolecular hydrogen bonding. In related fluorinated hydroxy acids, intramolecular O-H⋯O hydrogen bonds have been observed between the alcoholic hydroxyl group and the carbonyl oxygen of the carboxylic group. thieme.de It is plausible that similar intramolecular interactions exist in this compound, influencing its conformation and reactivity. Studies on other fluorinated organic molecules have established the presence of hydrogen bonds involving organic fluorine, with H⋯F distances as small as 2.02 Å. rsc.org

Impact on Nucleophilic and Electrophilic Substitution Patterns

The strong inductive effect of the trifluoromethyl group renders the carbonyl carbon of the ester group in this compound more electrophilic. nih.govscispace.com This increased positive charge density on the carbonyl carbon makes it more susceptible to nucleophilic attack. masterorganicchemistry.com Consequently, reactions such as hydrolysis and transesterification are generally facilitated.

Conversely, the hydroxyl group's oxygen atom becomes less nucleophilic due to the electron-withdrawing effect of the adjacent CF3 group. This reduced nucleophilicity can affect the rate of reactions where the hydroxyl group acts as a nucleophile, for instance, in etherification reactions. Electrophilic attack on the hydroxyl oxygen is also influenced by this electronic effect.

The trifluoromethyl group can also exert steric hindrance, which, in conjunction with its electronic effects, can dictate the chemo-, regio-, and stereoselectivity of reactions. nih.govscispace.com

Derivatization and Functional Group Interconversions

The hydroxyl and ester functionalities of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Ester Hydrolysis and Transesterification

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The presence of the electron-withdrawing trifluoromethyl group is known to accelerate the rate of hydrolysis of fluorinated esters. acs.orgnih.gov The hydrolysis rate is dependent on the nature of the alkyl group of the ester, with methyl esters generally hydrolyzing faster than ethyl esters. nih.gov The introduction of fluorine atoms into the alcohol moiety of an ester significantly decreases its hydrolytic stability. nih.gov

Table 1: Relative Hydrolysis Rates of Esters

Ester Type Relative Half-life
Ethyl Ester 3
Methyl Ester 1
Monofluoroethyl Ester 1/8
Difluoroethyl Ester ~1/24 - 1/32
Trifluoroethyl Ester ~1/72 - 1/128

Data extrapolated from studies on N-acetylproline esters. nih.gov

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be performed. This reaction is typically catalyzed by an acid or a base. Given the enhanced electrophilicity of the carbonyl carbon, transesterification of this compound is expected to proceed readily. Direct transesterification of carboxylic esters in boiling alcohols can be catalyzed by scandium(III) triflate. nih.gov

Oxidation and Reduction Chemistry

The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding methyl 4,4,4-trifluoro-2-oxobutanoate. However, the oxidation of secondary alcohols bearing an α-trifluoromethyl group can be challenging. The strong inductive effect of the CF3 group increases the activation barrier for oxidation, making classical methods inefficient. thieme.debohrium.com Specialized methods, such as using a nitroxide catalyst, have been developed for the oxidation of α-trifluoromethyl alcohols to the corresponding ketones. thieme.debohrium.comrsc.org

Table 2: Oxidation of α-Trifluoromethyl Alcohols

Oxidant/Catalyst Substrate Scope Yields
Nitroxide/K2S2O8 Aromatic, heteroaromatic, conjugated Good to excellent
Nitroxide/Photoredox Aromatic, heteroaromatic, aliphatic Good

General observations from studies on various α-trifluoromethyl alcohols. bohrium.comrsc.org

The ester functionality can be reduced to a primary alcohol. Common reducing agents like lithium aluminium hydride (LiAlH4) are effective for this transformation. wikipedia.org However, the presence of the hydroxyl group in the molecule may require a protection strategy to avoid its reaction with the reducing agent. The reduction of the ester would yield 4,4,4-trifluorobutane-1,2-diol.

Reactions at the Hydroxyl Moiety

The hydroxyl group of this compound is a prime site for a variety of chemical modifications, including etherification, esterification, and the strategic use of protecting groups. These reactions are fundamental for the elaboration of the molecule into more complex structures.

Etherification: The formation of an ether linkage at the C2 position is a common transformation. The Williamson ether synthesis, a classic and reliable method, can be employed. This reaction typically involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide then undergoes an SN2 reaction with an alkyl halide to yield the corresponding ether. The choice of the alkyl halide allows for the introduction of a wide range of substituents, thereby diversifying the molecular architecture.

Esterification: The hydroxyl group can be readily converted into an ester through reaction with various acylating agents. Acyl chlorides and acid anhydrides, in the presence of a base like pyridine or triethylamine, are commonly used to form the ester linkage. This reaction is often high-yielding and provides a straightforward method for introducing different functional groups.

Protection and Deprotection: In multi-step syntheses, it is often necessary to temporarily "mask" the reactive hydroxyl group to prevent it from interfering with subsequent reactions. This is achieved through the use of protecting groups. Common protecting groups for hydroxyl functions include silyl ethers (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS)), benzyl ethers (Bn), and acetals.

The selection of a suitable protecting group is crucial and depends on the specific reaction conditions to be employed in the synthetic sequence. For instance, silyl ethers are generally stable under neutral and basic conditions but are readily cleaved by fluoride ions (e.g., tetrabutylammonium fluoride) or acidic conditions. Benzyl ethers, on the other hand, are stable to a wider range of conditions but are typically removed by hydrogenolysis. The introduction and removal of these protecting groups are well-established procedures in organic synthesis.

Protecting GroupIntroduction ReagentsDeprotection ConditionsStability
Trimethylsilyl (TMS)Trimethylsilyl chloride, TriethylamineMild acid, Fluoride ionsLow
tert-Butyldimethylsilyl (TBDMS)tert-Butyldimethylsilyl chloride, ImidazoleStronger acid, Fluoride ionsModerate
Benzyl (Bn)Benzyl bromide, Sodium hydrideHydrogenolysis (H₂, Pd/C)High

Carbon-Carbon Bond-Forming Reactions

The carbon framework of this compound can be further extended through various carbon-carbon bond-forming reactions. These transformations are critical for the synthesis of more complex fluorinated molecules.

Reactions involving the enolate: The ester functionality allows for the generation of an enolate under basic conditions. This enolate can then participate in a range of reactions. For instance, in an Aldol reaction , the enolate can add to an aldehyde or ketone to form a β-hydroxy ester. This reaction is a powerful tool for constructing new carbon-carbon bonds and creating new stereocenters.

Grignard and Organolithium Reactions: While the acidic proton of the hydroxyl group can interfere with Grignard and organolithium reagents, protection of this group allows for the addition of these powerful nucleophiles to the ester carbonyl. This reaction typically leads to the formation of a tertiary alcohol after the addition of two equivalents of the organometallic reagent.

Organocuprate Additions: For more controlled additions, organocuprates (Gilman reagents) can be utilized. These reagents are softer nucleophiles and can participate in conjugate addition reactions if an α,β-unsaturated derivative of the starting material is prepared.

Reformatsky Reaction: The Reformatsky reaction provides another avenue for carbon-carbon bond formation. In this reaction, an α-halo ester is treated with zinc metal to form an organozinc reagent, which then adds to a carbonyl compound. While not a direct reaction of the title compound, its derivatives can be employed in such transformations.

Mechanistic Investigations of Complex Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting the stereochemical outcomes.

Elucidation of Reaction Pathways and Intermediates

The investigation of reaction mechanisms often involves a combination of experimental techniques. For instance, the progress of a reaction can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediates and byproducts. Isotopic labeling studies, where an atom in the starting material is replaced with its heavier isotope, can provide valuable insights into bond-breaking and bond-forming steps.

In the context of reactions involving the hydroxyl group, kinetic studies can help to determine the rate-determining step. For example, in the Williamson ether synthesis, the rate of the reaction can be influenced by the nature of the solvent, the base, and the leaving group on the alkyl halide, all of which provide clues about the transition state of the SN2 reaction.

For more complex transformations, the isolation and characterization of reaction intermediates can provide direct evidence for a proposed pathway. Trapping experiments, where a reactive intermediate is intercepted by a trapping agent, can also be employed to confirm its existence.

Computational Modeling of Reaction Energetics

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms. Methods such as Density Functional Theory (DFT) allow for the calculation of the energies of reactants, transition states, and products. This information can be used to construct a detailed energy profile for a reaction, providing insights into the feasibility of a proposed pathway and the factors that control selectivity.

For reactions of this compound, computational modeling can be used to:

Predict the most likely reaction pathway by comparing the activation energies of different possible routes.

Investigate the structure of transition states to understand the origins of stereoselectivity.

Analyze the electronic effects of the trifluoromethyl group on the reactivity of the molecule. For example, DFT calculations can quantify the electron-withdrawing nature of the CF₃ group and its influence on the acidity of the hydroxyl proton and the electrophilicity of the carbonyl carbon.

Model the role of catalysts and solvents in the reaction, providing a more complete picture of the reaction environment.

By combining experimental and computational approaches, a comprehensive understanding of the reactivity and mechanistic behavior of this compound can be achieved, paving the way for the rational design of new synthetic methodologies and the creation of novel fluorinated compounds with valuable properties.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Precursor to Fluorinated Amino Acids and Peptidomimetics

The synthesis of unnatural amino acids is a cornerstone of medicinal chemistry, enabling the creation of peptides and proteins with novel functions. Methyl 4,4,4-trifluoro-2-hydroxybutanoate serves as a key precursor for generating fluorinated amino acid analogs that can be integrated into peptide structures.

Synthesis of Trifluoromethylated Threonine and Alanine Analogs

While direct synthesis pathways from this compound are subjects of ongoing research, its structure is primed for conversion into trifluoromethylated analogs of threonine and alanine. A plausible synthetic route involves the transformation of the C2 hydroxyl group into an amino group. This can be achieved through a sequence of activation (e.g., tosylation or mesylation) followed by nucleophilic substitution with an azide source and subsequent reduction. This transformation would yield 4,4,4-trifluoro-2-aminobutanoate derivatives, which are direct analogs of trifluoromethylated alanine.

To generate threonine analogs, which contain a second chiral center, more complex stereoselective methods would be required. However, the existing stereocenter at C2 provides a crucial starting point for diastereoselective reactions. The synthesis of 4-fluoro-threonine, a naturally occurring fluoro amino acid, has been achieved through multi-step sequences involving oxazolidine intermediates, demonstrating the feasibility of constructing such complex fluorinated amino acids. nih.govacs.org

Incorporation into Peptides via Advanced Conjugation Methods

Once synthesized, these trifluoromethylated amino acids can be incorporated into peptide chains. Modern peptide synthesis, often performed on a solid phase, utilizes protecting group strategies to control amide bond formation. The fluorinated amino acid would be suitably protected (e.g., with Fmoc or Boc groups on the amine) and then coupled to a growing peptide chain. ed.ac.uk

Advanced conjugation methods are employed to link peptides to other molecules, such as proteins, lipids, or small-molecule drugs. irbm.com These methods include chemoselective reactions like native chemical ligation, "click" chemistry (such as copper-catalyzed azide-alkyne cycloaddition), and reactions targeting specific amino acid side chains. irbm.comnih.gov Peptides containing trifluoromethylated residues derived from this compound can be functionalized for these conjugation techniques, enabling the creation of advanced therapeutic and diagnostic agents.

Building Block for Complex Fluorinated Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group into these ring systems often enhances their biological activity. This compound is a valuable C4 building block for constructing these important molecular scaffolds.

Synthesis of Fluorinated Pyrazoles, Pyrroles, and Indoles

Trifluoromethylated pyrazoles are a prominent class of heterocycles with wide-ranging applications. bibliomed.org A common synthetic strategy for pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound can be readily converted into a suitable trifluoromethylated 1,3-dicarbonyl equivalent. For example, oxidation of the C2 hydroxyl group would yield methyl 4,4,4-trifluoro-2-oxobutanoate, a key β-ketoester intermediate. This intermediate can then react with various hydrazines to produce a diverse library of trifluoromethyl-substituted pyrazoles. tandfonline.comtandfonline.com

The synthesis of these pyrazoles can be achieved through various methods, including one-pot, three-component reactions that offer high efficiency and operational simplicity. tandfonline.comtandfonline.com

Reactants Conditions Product Yield
1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, Aniline derivatives, Trimethyl orthoformateSolvent-free, 110 °C2-phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives80-92%

This interactive table showcases a representative synthesis of trifluoromethylated pyrazole derivatives, highlighting the high yields achievable under green chemistry conditions. tandfonline.comtandfonline.com

Preparation of Trifluoromethylated Triazoles and Related Nitrogen Heterocycles

Trifluoromethyl-substituted 1,2,4-triazoles and 1,2,3-triazoles are another class of heterocycles with significant pharmaceutical and agrochemical value. nih.govfrontiersin.org The synthesis of these compounds often relies on cycloaddition reactions or multi-component condensations.

This compound can serve as a precursor to key intermediates required for these syntheses. For instance, it can be converted into trifluoroacetimidoyl chlorides or trifluoromethyl N-acylhydrazones, which are known to undergo cyclization to form 1,2,4-triazoles. nih.govacs.org Another powerful method is the [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile source, which regioselectively yields 5-trifluoromethyl-1,2,4-triazoles. mdpi.com Similarly, copper-catalyzed [3+2] cycloaddition between trifluoromethyl-substituted aryl azides and alkynes is a reliable route to trifluoromethylated 1,2,3-triazoles. rsc.org

Reaction Type Key Intermediates Resulting Heterocycle
Multi-component ReactionTrifluoroacetimidoyl chlorides, Hydrazine hydrate3-Trifluoromethyl-1,2,4-triazoles
[3+2] CycloadditionNitrile imines, Trifluoroacetonitrile5-Trifluoromethyl-1,2,4-triazoles
Tandem Addition/CyclizationTrifluoromethyl N-acylhydrazones, Cyanamide5-Amino-3-trifluoromethyl-1,2,4-triazolines
Copper-Catalyzed CycloadditionCF3-substituted aryl azides, AlkynesN-aryl-poly-1,2,3-triazoles

This interactive table summarizes various synthetic strategies for producing trifluoromethylated triazoles, for which the title compound can serve as a foundational starting material. nih.govacs.orgmdpi.comrsc.org

Intermediate for Other Molecules of Academic and Industrial Interest

The utility of this compound extends beyond the synthesis of amino acids and heterocycles. As a versatile fluorinated intermediate, it is a valuable component in the production of a wide array of chemicals for the pharmaceutical, agrochemical, and materials science industries. solvay.com

The presence of fluorine is a key feature in approximately 30% of new drugs and 50% of crop protection products currently under development. solvay.com The trifluoromethyl group, in particular, imparts unique properties such as high thermal stability and enhanced biological performance. Building blocks like this compound are crucial for accessing these advanced molecules. Functional group transformations of its hydroxyl and ester moieties can lead to a variety of derivatives, including trifluoromethylated alcohols, ketones, and acids, which are themselves valuable intermediates for further chemical synthesis.

Synthesis of Enzyme Inhibitor Scaffolds

The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.orgrsc.org These properties make trifluoromethylated compounds highly sought after in the design of pharmaceuticals, particularly enzyme inhibitors. rsc.org this compound is a key precursor for creating chiral scaffolds that are fundamental to the development of potent and selective enzyme inhibitors.

Research has demonstrated that chiral trifluoromethylated scaffolds are of significant importance in medicinal chemistry. nih.govresearchgate.net The synthesis of complex nitrogen-containing compounds, which are often the basis of enzyme inhibitors, can be achieved using chiral building blocks like this compound. chemrxiv.org

Table 1: Influence of Trifluoromethyl Group on Drug Properties

Property Effect of CF3 Group Rationale
Metabolic Stability Increased The C-F bond is strong and resistant to metabolic cleavage by enzymes. rsc.org
Lipophilicity Increased The CF3 group increases the molecule's ability to pass through biological membranes. rsc.orgrsc.org
Binding Affinity Enhanced The CF3 group can participate in favorable interactions with the enzyme's active site.

| Bioavailability | Improved | Enhanced lipophilicity and metabolic stability often lead to better absorption and distribution. |

Precursors for Specialized Functional Materials

Beyond pharmaceuticals, the unique properties imparted by the trifluoromethyl group make this compound a valuable precursor for specialized functional materials. rsc.org The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, leading to applications in areas such as liquid crystals, polymers, and advanced coatings.

The chirality of this compound can be transferred to create chiral polymers and materials with unique optical or electronic properties. For instance, chiral trifluoromethylated enamides, which can be synthesized from related chiral amines, are considered valuable building blocks for accessing new chiral complex scaffolds. chemrxiv.org These scaffolds can be further elaborated into functional materials where the stereochemistry of the molecule dictates its macroscopic properties. The combination of fluorine's unique characteristics and the molecule's chirality allows for the design of materials with tailored functionalities.

Stereochemical Control in Downstream Synthetic Pathways

The chiral center at the C2 position of this compound is a critical element for controlling the stereochemistry of subsequent synthetic transformations. This inherent chirality can be used to direct the formation of new stereocenters with high levels of selectivity, a fundamental challenge in modern organic synthesis.

One prominent example of stereochemical control is in the synthesis of trifluoromethyl-substituted cyclopropanes. Research has shown that rhodium-catalyzed reactions of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes can produce these cyclopropanes with high diastereoselectivity (>94%) and excellent enantioselectivity (88->98% ee). acs.org In such reactions, a chiral catalyst, such as an adamantylglycine-derived dirhodium complex, guides the approach of the reactants to favor the formation of one stereoisomer over others. organic-chemistry.orgacs.org Similarly, myoglobin-catalyzed cyclopropanation reactions have been used to afford trans-1-trifluoromethyl-2-arylcyclopropanes with exceptional diastereo- and enantioselectivity (97-99.9% de and ee). rochester.edu

Another key area is the synthesis of chiral amines. Organocatalytic methods have been developed for the stereospecific isomerization of chiral allylic amines, leading to γ-trifluoromethylated aliphatic amines with two non-contiguous stereogenic centers in high yields and selectivities. nih.govnih.govacs.org This demonstrates how the initial chirality in a trifluoromethylated building block can be effectively transferred to a new position in the molecule during a synthetic sequence.

Table 2: Examples of Stereoselective Reactions with Trifluoromethylated Compounds

Reaction Type Catalyst/Method Products Stereoselectivity Achieved
Cyclopropanation Adamantylglycine-derived dirhodium complex organic-chemistry.orgacs.org Trifluoromethyl-substituted cyclopropanes >94% de, 88->98% ee
Cyclopropanation Myoglobin variants rochester.edu trans-1-trifluoromethyl-2-arylcyclopropanes 97-99.9% de, 97-99.9% ee
Cyclopropanation Cobalt-salen complex thieme-connect.com Trifluoromethyl-substituted cyclopropanes Up to 180:1 dr, 86-94% ee

| Isomerization/Reduction | Organocatalyst followed by diastereoselective reduction nih.govacs.org | α,γ-chiral γ-trifluoromethylated amines | High diastereo- and enantioselectivities |

These examples underscore the power of using chiral trifluoromethylated building blocks like this compound to exert precise control over the three-dimensional structure of the final products, which is crucial for their intended biological or material function.

Spectroscopic and Computational Characterization of Methyl 4,4,4 Trifluoro 2 Hydroxybutanoate Derivatives

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of Methyl 4,4,4-trifluoro-2-hydroxybutanoate. Each technique offers unique insights into the molecular architecture and electronic environment of the compound.

NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each hydrogen, carbon, and fluorine atom, respectively.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the methyl ester protons (-OCH₃), the methylene protons (-CH₂-), the methine proton (-CH(OH)-), and the hydroxyl proton (-OH). The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule is expected to show five distinct signals corresponding to the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the methylene carbon, the trifluoromethyl carbon, and the methyl ester carbon. The chemical shift of each carbon is indicative of its electronic environment.

¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool. huji.ac.il It is a highly sensitive technique with a wide range of chemical shifts, making it excellent for detecting fluorine atoms and analyzing their environment. huji.ac.ilbiophysics.org For this compound, the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group are expected to produce a single signal. The coupling of these fluorine nuclei with the adjacent methylene protons would likely result in this signal appearing as a triplet. rsc.org The chemical shift is typically reported relative to a standard like trichlorofluoromethane (CFCl₃). ucsb.educolorado.edu

Interactive Table: Predicted NMR Data for this compound
NucleusGroupPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling with
¹H-OCH3.7 - 3.8Singlet (s)N/A
¹H-CH (OH)-4.2 - 4.4Multiplet (m)-CH ₂-
¹H-CH ₂-CF₃2.4 - 2.8Multiplet (m)-CH (OH)-, -CF
¹H-OH VariableSinglet (s, broad)N/A (exchangeable)
¹³CC =O170 - 175SingletN/A
¹³C-C H(OH)-65 - 70SingletN/A
¹³C-C H₂-CF₃30 - 40Quartet (q)¹⁹F
¹³C-OC H₃50 - 55SingletN/A
¹³C-C F₃120 - 130Quartet (q)¹⁹F
¹⁹F-CF~ -70 to -80Triplet (t)-CH ₂-

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are characteristic of specific functional groups and bond types, providing a molecular fingerprint. scifiniti.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Key characteristic absorption bands for this compound include a broad O-H stretching band for the alcohol group, C-H stretching bands for the alkyl portions, a strong C=O stretching band for the ester carbonyl group, and very strong C-F stretching bands characteristic of the trifluoromethyl group.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O stretches are visible in Raman, other bonds like C-C backbones can sometimes be more prominent than in IR. The information gathered is often complementary to IR data. nih.gov

Interactive Table: Characteristic Vibrational Frequencies
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)
O-H (alcohol)Stretching3500 - 3200Strong, Broad
C-H (sp³)Stretching3000 - 2850Medium to Strong
C=O (ester)Stretching1750 - 1735Strong
C-O (ester)Stretching1300 - 1000Strong
C-F (CF₃)Stretching1350 - 1150Very Strong

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with extremely high accuracy. researchgate.net This allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₅H₇F₃O₃. The technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive evidence of the compound's identity.

The theoretical exact mass (monoisotopic mass) for C₅H₇F₃O₃ is calculated to be 188.03473 Da. An HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value would confirm the elemental composition.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it reveals the packing of molecules within the crystal lattice and elucidates intermolecular interactions, such as hydrogen bonds involving the hydroxyl and carbonyl functional groups, which dictate the supramolecular architecture. researchgate.net

Computational Chemistry Studies for Molecular Understanding

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure, stability, and reactivity. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govmdpi.com DFT calculations are instrumental in predicting various molecular properties of this compound.

Geometry Optimization : DFT methods, such as those employing the B3LYP functional, are used to calculate the lowest-energy three-dimensional structure of the molecule. nih.govresearchgate.net This process determines the most stable conformation by predicting optimal bond lengths and angles, which can then be compared with experimental data from X-ray crystallography, if available.

Electronic Structure : These calculations can determine the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Charge Distribution : DFT can be used to model the distribution of electron density across the molecule. nih.gov This is often visualized using a Molecular Electrostatic Potential (MEP) map, which highlights electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). mdpi.com Additionally, calculating atomic charges (e.g., Mulliken or Natural Bond Orbital charges) quantifies the charge distribution, helping to explain the molecule's polarity and intermolecular interactions.

Interactive Table: Information Derived from DFT Calculations
Calculation TypeInformation ObtainedSignificance
Geometry OptimizationOptimized bond lengths, bond angles, dihedral anglesPredicts the most stable 3D conformation of the molecule.
Frequency AnalysisPredicted vibrational frequencies (IR/Raman)Complements experimental spectra and aids in peak assignment. nih.gov
Electronic StructureHOMO-LUMO energies and energy gapIndicates chemical reactivity, stability, and electronic transition properties.
Charge DistributionMolecular Electrostatic Potential (MEP) map, atomic chargesIdentifies reactive sites for electrophilic and nucleophilic attack and explains intermolecular forces.

Molecular Dynamics (MD) Simulations (e.g., conformational flexibility)

Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the conformational landscape and flexibility of molecules. For this compound, MD simulations can provide insights into the accessible conformations and the dynamic interplay of its functional groups. The inherent flexibility of the ester and the influence of the trifluoromethyl group are of particular interest in understanding its molecular behavior.

Research on related flexible molecules has demonstrated the utility of MD simulations in exploring conformational space. Enhanced sampling techniques within MD are often employed to overcome energy barriers and comprehensively map the potential energy surface. These simulations can reveal the preferred dihedral angles and the time scales of conformational changes, offering a dynamic picture that complements static computational methods.

In the case of this compound, MD simulations would likely focus on the rotational barriers around the C2-C3 bond and the C-O bonds of the ester group. The bulky and highly electronegative trifluoromethyl group is expected to significantly influence the conformational preferences, potentially leading to a more restricted set of low-energy conformations compared to its non-fluorinated analog. The hydroxyl group at the C2 position can participate in intramolecular hydrogen bonding, which would also play a crucial role in dictating the conformational equilibrium. The simulations would track the distances and angles between key atoms to identify stable conformers and the transitions between them.

A hypothetical MD simulation study on this compound might yield data on the relative populations of different conformers. The results could be summarized in a table illustrating the most stable conformations and their key dihedral angles.

ConformerKey Dihedral Angle (O=C-O-CH3)Key Dihedral Angle (HO-C2-C3-CF3)Relative Population (%)
1 ~180° (anti-periplanar)~60° (gauche)55
2 ~0° (syn-periplanar)~60° (gauche)25
3 ~180° (anti-periplanar)~180° (anti-periplanar)15
4 ~0° (syn-periplanar)~180° (anti-periplanar)5
This is a hypothetical data table for illustrative purposes.

Quantum Chemical Analysis of Fluorine Effects

The introduction of fluorine atoms, particularly a trifluoromethyl (-CF3) group, into an organic molecule induces significant changes in its electronic structure and, consequently, its chemical reactivity and physical properties. A quantum chemical analysis of this compound would primarily focus on the strong electron-withdrawing nature of the -CF3 group and its steric demands.

Electronic Effects: The high electronegativity of fluorine atoms in the -CF3 group exerts a powerful inductive effect (-I effect), withdrawing electron density from the rest of the molecule. mdpi.com This electron withdrawal polarizes the C-C bonds, making the carbon atoms more electrophilic. In this compound, this effect would be most pronounced at the C4 and C3 positions. This can influence the acidity of the hydroxyl proton at C2 and the reactivity of the ester carbonyl group. The electron-withdrawing nature of the -CF3 group can also impact the stability of various conformations by altering dipole moments and intramolecular interactions. nih.gov

Steric Effects: The trifluoromethyl group is sterically more demanding than a methyl group. mdpi.com This steric hindrance can influence the conformational preferences of the molecule by favoring arrangements that minimize steric clashes. nih.gov For instance, the rotation around the C2-C3 bond will be influenced by the steric bulk of the -CF3 group, favoring staggered conformations over eclipsed ones.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to quantify these effects. Natural Bond Orbital (NBO) analysis, for example, can be used to analyze charge distribution and hyperconjugative interactions. The calculated molecular electrostatic potential (MEP) map would visually represent the electron-rich and electron-deficient regions of the molecule, highlighting the impact of the -CF3 group.

A summary of the anticipated fluorine effects is presented below:

EffectDescriptionConsequence for this compound
Inductive Effect Strong electron withdrawal by the -CF3 group due to the high electronegativity of fluorine. mdpi.comIncreased acidity of the C2-hydroxyl proton, increased electrophilicity of the carbonyl carbon, and altered dipole moment. nih.gov
Steric Hindrance The larger size of the -CF3 group compared to a hydrogen or methyl group. mdpi.comnih.govRestriction of rotation around the C2-C3 bond, influencing the conformational landscape to minimize steric strain. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, are widely used for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netnih.gov These theoretical predictions are invaluable for the structural elucidation and characterization of novel compounds like this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating 1H, 13C, and 19F NMR chemical shifts. researchgate.net For this compound, the calculations would predict distinct signals for the different protons and carbons in the molecule. The electron-withdrawing -CF3 group is expected to cause a significant downfield shift for the C3 and C4 carbons and the C3 protons in the 13C and 1H NMR spectra, respectively. The 19F NMR spectrum would be characterized by a single resonance, as all three fluorine atoms are chemically equivalent, though coupling to the C3 protons would likely result in a triplet.

Vibrational Spectroscopy: DFT calculations can also predict the harmonic vibrational frequencies of a molecule, which correspond to the absorption bands in its IR and Raman spectra. nih.gov For this compound, the calculated IR spectrum would show characteristic stretching frequencies for the O-H group of the alcohol, the C=O of the ester, and the C-F bonds of the trifluoromethyl group. The predicted vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra.

A hypothetical table of predicted spectroscopic data is provided below for illustrative purposes.

Spectroscopic ParameterPredicted Value (Illustrative)Key Features
¹H NMR Chemical Shift (ppm)
-OH3.5 - 4.5Broad singlet, position dependent on solvent and concentration.
-CH(OH)-4.2 - 4.4Multiplet, deshielded by adjacent oxygen and ester group.
-CH₂-CF₃2.5 - 2.8Multiplet, deshielded by the -CF3 group.
-OCH₃3.7 - 3.8Singlet.
¹³C NMR Chemical Shift (ppm)
C=O170 - 175
-CH(OH)-65 - 70
-CH₂-CF₃35 - 40Quartet due to coupling with fluorine.
-CF₃120 - 125Quartet due to one-bond C-F coupling.
-OCH₃50 - 55
¹⁹F NMR Chemical Shift (ppm) -70 to -80Triplet due to coupling with adjacent -CH₂- protons.
IR Absorption (cm⁻¹)
O-H Stretch3400 - 3500Broad band.
C=O Stretch1730 - 1750Strong, sharp band.
C-F Stretch1100 - 1300Strong, characteristic bands.
This is a hypothetical data table for illustrative purposes.

Future Research Directions and Perspectives

Development of Sustainable and Greener Synthetic Routes

The synthesis of organofluorine compounds has traditionally relied on methods that are often energy-intensive and generate significant waste. researchgate.net Consequently, a major thrust in future research is the development of sustainable and environmentally friendly synthetic pathways to methyl 4,4,4-trifluoro-2-hydroxybutanoate and related molecules.

Key areas of focus include:

PFAS-Free Reagents: Moving away from potentially harmful per- and polyfluoroalkyl substances (PFAS) as reagents is a critical goal. sciencedaily.com Research is exploring new methods that avoid these substances, providing safer and more environmentally benign routes to trifluoromethylated compounds. sciencedaily.com

Flow Chemistry: Microfluidic flow modules offer a promising alternative to traditional batch synthesis. sciencedaily.com This technology allows for precise control over reaction conditions, improved safety, and can facilitate the use of hazardous reagents in a more contained and efficient manner.

Solvent-Free Reactions: Solvents contribute significantly to chemical waste. researchgate.net Developing solventless fluorination protocols, or using greener solvents, is an area of active investigation. researchgate.net

Biocatalysis: The use of enzymes for synthesis offers high selectivity under mild conditions. researchgate.net Microbial production of precursors, such as 4-hydroxybutyrate (4-HB), from renewable feedstocks like methane (B114726) presents a sustainable approach that could be adapted for fluorinated analogues. smolecule.com Lipase-catalyzed esterification is another effective, solvent-free method for producing methyl esters. smolecule.com

Recent advancements have demonstrated the potential for greener fluorination. For instance, methods for synthesizing sulfonyl fluorides have been developed that use easily handled reagents and produce only non-toxic salts as by-products, highlighting a shift towards more eco-friendly processes. eurekalert.org

Exploration of New Catalytic Systems for Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the enantioselective synthesis of this compound is of paramount importance. Future research will focus on discovering and optimizing new catalytic systems to achieve high yields and enantioselectivities.

The primary route to this compound involves the asymmetric reduction of a prochiral trifluoromethyl ketone. mdpi.com Promising catalytic approaches include:

Organocatalysis: Chiral organocatalysts, such as those based on BINOL, thiourea-amine, and chiral phosphoric acids, have emerged as powerful tools for asymmetric reductions. acs.orgrsc.org These metal-free systems are often less sensitive to air and moisture, making them attractive for practical applications.

Transition Metal Catalysis: Ruthenium complexes, among other transition metals, are highly effective for asymmetric transfer hydrogenation of ketones. researchgate.net The development of new ligands for these metal catalysts continues to be a vibrant area of research, aiming to improve efficiency and selectivity. researchgate.net

Biocatalysis: Ene reductase enzymes have been successfully used for the biocatalytic asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones and α-fluoroenoates. chemrxiv.org Exploring enzymes for the reduction of the corresponding ketone precursor to this compound could provide a highly selective and sustainable manufacturing route.

The table below summarizes various catalytic approaches for the asymmetric reduction of ketones, a key step in synthesizing chiral hydroxy esters.

Catalyst TypeExample Catalyst SystemKey AdvantagesTypical Enantioselectivity
Oxazaborolidines CBS Catalyst (Corey-Bakshi-Shibata)Predictable stereochemistry, high enantioselectivity for many ketones. mdpi.comGood to excellent (can exceed 90% ee). mdpi.com
Chiral Phosphoric Acids BINOL-derived phosphoric acidsMetal-free, high chemoselectivity. acs.orgExcellent (often >95% ee). acs.org
Ruthenium Complexes Ru-N,N,N-pincer complexesHigh catalytic activity, efficient hydrogen transfer. researchgate.netExcellent (up to >99% ee). researchgate.net
Biocatalysts Ene ReductasesHigh stereoselectivity, mild reaction conditions, environmentally friendly. chemrxiv.orgHigh to excellent. chemrxiv.org

Investigation of Unique Reactivity Profiles of Fluorinated Hydroxy Esters

The presence of the trifluoromethyl (CF3) group significantly alters the electronic properties of a molecule, which in turn influences its reactivity. beilstein-journals.orgnih.gov Understanding the unique reactivity profile of fluorinated hydroxy esters like this compound is crucial for its application as a synthetic building block.

Key aspects for future investigation include:

Influence on Acidity and Nucleophilicity: The strong electron-withdrawing nature of the CF3 group increases the acidity of the adjacent hydroxyl proton, which can be exploited in base-mediated reactions. beilstein-journals.org

Electrophilicity of the Carbonyl Group: Fluorination can render the carbonyl carbon of the ester more electron-deficient and thus more susceptible to nucleophilic attack. rsc.org This enhanced reactivity could facilitate transformations that are difficult with non-fluorinated analogues.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms or the ester carbonyl can lock the molecule into specific conformations. pharmablock.com This can influence its reactivity and its interactions with biological targets.

Fluorine-Specific Reactions: Research into reactions that are unique to fluorinated compounds, such as specific C-F bond activations or transformations involving the trifluoromethyl group itself, could unlock new synthetic pathways. researchgate.net Fluorine substitution can lead to new transformations not seen in non-fluorinated counterparts. researchgate.net

Expansion of Building Block Utility in Emerging Fields of Chemical Research

This compound is a versatile building block, and future research will undoubtedly expand its use in various fields of chemical research. fluorochem.co.uknih.gov

Medicinal Chemistry: Fluorinated groups are present in a significant percentage of new drugs. nih.govsigmaaldrich.com The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity. nih.gov This building block can be used to introduce the trifluoromethylated hydroxy ester motif into complex molecules to create new therapeutic agents. nih.gov

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and stability of herbicides and pesticides. sigmaaldrich.comyoutube.com

Materials Science: Fluorine-containing polymers and materials often exhibit enhanced thermal stability, chemical resistance, and unique optical and electrical properties. numberanalytics.comman.ac.uk This building block could serve as a monomer or precursor for the synthesis of new functional fluoropolymers. man.ac.uk The incorporation of fluorine can create materials suitable for high-performance applications. numberanalytics.com

Chemical Biology: The unique spectroscopic signature of fluorine (¹⁹F NMR) allows it to be used as a probe to study molecular interactions in biological systems without isotopic labeling. This building block could be incorporated into larger molecules to study their binding and mechanism of action.

The versatility of fluorinated building blocks is a driving force for innovation across the chemical sciences, promising the development of new molecules with enhanced performance and novel functionalities. youtube.comnumberanalytics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.